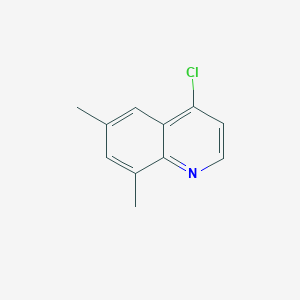

4-Chloro-6,8-dimethylquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREYGYAAYFXMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589063 | |

| Record name | 4-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196803-72-2 | |

| Record name | 4-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 196803-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6,8-dimethylquinoline synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-Chloro-6,8-dimethylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The primary synthesis route detailed herein involves a two-stage process: the initial formation of the quinoline core via the Gould-Jacobs reaction to yield 6,8-dimethylquinolin-4(1H)-one, followed by a chlorination step to produce the final product. This document elucidates the underlying mechanisms of each reaction, offers detailed, field-tested experimental protocols, and presents quantitative data to ensure reproducibility. The content is structured to provide both theoretical understanding and practical guidance for laboratory synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[1] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, where the chlorine atom at the 4-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions.[2] Understanding the precise mechanism for its synthesis is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final compound.

Primary Synthesis Route: A Two-Stage Approach

The most efficient and widely adopted synthesis of this compound is a two-stage process. The first stage constructs the core heterocyclic structure, and the second stage introduces the chloro-substituent.

-

Stage 1: Gould-Jacobs Reaction to form the quinolin-4-one intermediate from a substituted aniline.

-

Stage 2: Chlorination of the quinolin-4-one to yield the target 4-chloroquinoline.

This approach is favored due to the high yields and regioselectivity afforded by the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[3][4]

Stage 1: Synthesis of 6,8-Dimethylquinolin-4(1H)-one via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinoline derivatives.[3][5] It commences with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][6]

2.1.1. Causality and Mechanistic Insights

The reaction begins with the nucleophilic attack of the amine group of 3,5-dimethylaniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form an intermediate, diethyl ((3,5-dimethylphenylamino)methylene)malonate. The subsequent step is a thermally induced intramolecular cyclization, which is an electrophilic aromatic substitution. The reaction concludes with the elimination of a second molecule of ethanol to form the stable quinolin-4-one ring system.

2.1.2. Gould-Jacobs Reaction Mechanism

Caption: General mechanism for chlorination.

2.2.3. Experimental Protocol: Synthesis of this compound

Materials:

-

6,8-Dimethylquinolin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add 6,8-dimethylquinolin-4(1H)-one to an excess of phosphorus oxychloride (typically 3-5 equivalents).

-

Heating: Heat the mixture under reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetone.

2.2.4. Quantitative Data

| Reactant | Reagent | Product | Typical Yield | Reference |

| 6,8-Dimethylquinolin-4(1H)-one | POCl₃ | This compound | >90% | [7][8] |

Alternative Synthesis Strategies

While the Gould-Jacobs route is highly effective, other named reactions can also be employed to construct the quinoline core, though they may present challenges in regioselectivity or require different starting materials.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. [9][10]For the target molecule, 3,5-dimethylaniline would be reacted with acetylacetone. While viable, this method typically yields 2,4-disubstituted quinolines, and careful control of the β-dicarbonyl compound would be necessary to achieve the desired substitution pattern. [9][11]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful tool in quinoline synthesis, often used to produce 2-chloro-3-formylquinolines from N-arylacetamides. [12]Starting with 3,5-dimethylacetanilide, a Vilsmeier-Haack cyclization could potentially build the quinoline ring while simultaneously introducing the chloro and a formyl group. [13]This route offers a different approach but adds complexity due to the additional functional group.

Experimental Workflow Summary

The following diagram provides a high-level overview of the complete, two-stage synthesis process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 11. iipseries.org [iipseries.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Chloro-6,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,8-dimethylquinoline is a substituted quinoline, a class of heterocyclic compounds integral to the development of numerous pharmaceuticals.[1] The precise characterization of its molecular structure is fundamental to understanding its chemical reactivity, biological activity, and potential applications in medicinal chemistry. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data, providing a robust framework for its unambiguous identification and characterization.

Molecular Structure

This compound possesses a quinoline core substituted with a chlorine atom at the 4-position and two methyl groups at the 6- and 8-positions. This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Chemical Formula: C₁₁H₁₀ClN[2]

Molecular Weight: 191.66 g/mol [2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Scaffold

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the constituent atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual solvent peaks can interfere with the analyte signals.[3]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[4]

-

Acquisition: Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation and Causality:

The expected ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the two methyl groups. The chloro- and methyl-substituents exert distinct electronic effects that influence the chemical shifts of the aromatic protons.[4]

| Proton Assignment | Expected Chemical Shift (ppm) | Splitting Pattern | Integration | Rationale for Chemical Shift |

| H2 | ~8.7 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |

| H3 | ~7.3 | Doublet | 1H | Influenced by the adjacent chlorine atom. |

| H5 | ~7.8 | Singlet | 1H | Located on the benzene ring, influenced by both methyl groups. |

| H7 | ~7.5 | Singlet | 1H | Positioned between the two methyl groups. |

| 6-CH₃ | ~2.5 | Singlet | 3H | Typical chemical shift for an aromatic methyl group. |

| 8-CH₃ | ~2.7 | Singlet | 3H | May be slightly downfield due to steric interactions. |

Note: The exact chemical shifts can vary depending on the solvent and concentration due to intermolecular interactions like π-π stacking.[4][5]

Visualizing the Workflow:

Sources

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 4-Chloro-6,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Characterizing Substituted Quinolines

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. The precise substitution pattern on the quinoline scaffold is a critical determinant of a molecule's biological activity, efficacy, and safety profile. Among the arsenal of analytical techniques available for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the molecular structure in solution.

This technical guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-6,8-dimethylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the aim is to not only present the spectral data but also to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. This guide will delve into the causal relationships between the molecular structure and its NMR signature, empowering researchers to confidently interpret similar spectra in their own drug discovery endeavors.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The interpretation of this spectrum involves a systematic analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). These parameters are profoundly influenced by the electronic environment of each proton, which is in turn dictated by the presence of the chloro and dimethyl substituents on the quinoline ring.

The Structural Landscape: Assigning the Protons

To facilitate the spectral analysis, the protons on the this compound molecule are systematically numbered as follows:

Caption: Structure of this compound with proton numbering.

Detailed ¹H NMR Spectral Data and Assignments

The experimental ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals the following signals. The assignments are based on the analysis of chemical shifts, coupling constants, and established knowledge of substituent effects on the quinoline ring system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 | 8.73 | d | 4.8 | The deshielding effect of the adjacent nitrogen atom places this proton at the most downfield position. It appears as a doublet due to coupling with H-3. |

| H-3 | 7.42 | d | 4.8 | This proton is coupled to H-2, resulting in a doublet with the same coupling constant. |

| H-5 | 7.90 | s | - | The presence of substituents at positions 4, 6, and 8 isolates this proton, leading to a singlet. The electron-withdrawing effect of the chloro group at the para-like position contributes to its downfield shift. |

| H-7 | 7.45 | s | - | Similar to H-5, this proton is isolated by the surrounding methyl groups, resulting in a singlet. The electron-donating nature of the adjacent methyl groups results in a more upfield chemical shift compared to H-5. |

| 6-CH₃ | 2.50 | s | - | The methyl protons appear as a singlet in the typical aromatic methyl region. |

| 8-CH₃ | 2.75 | s | - | This methyl group is deshielded compared to the 6-CH₃ due to the peri-interaction with the nitrogen lone pair and the chloro group, resulting in a downfield shift. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and well-resolved ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standardized procedure for the preparation and analysis of a substituted quinoline sample.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz NMR Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for all split signals.

-

Caption: A streamlined workflow for the ¹H NMR analysis of substituted quinolines.

Conclusion: The Power of Predictive and Empirical Analysis

The detailed ¹H NMR analysis of this compound serves as a practical example of how this powerful technique can be leveraged for the unambiguous characterization of complex organic molecules. By understanding the interplay of electronic and steric effects of various substituents on the quinoline core, researchers can move from simple data collection to insightful spectral interpretation. This in-depth knowledge is not only crucial for routine structural verification but also invaluable in the rational design and synthesis of novel drug candidates. The principles and methodologies outlined in this guide provide a solid foundation for scientists and professionals in the pharmaceutical industry to confidently apply ¹H NMR spectroscopy in their critical research and development activities.

References

- Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007). ¹H and ¹³C NMR spectra of this compound. Journal of Medicinal Chemistry, 50(15), 3687-3694.

- SpectraBase. (n.d.). This compound. Wiley.

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-Chloro-6,8-dimethylquinoline

Introduction

4-Chloro-6,8-dimethylquinoline is a substituted heterocyclic aromatic compound. As a quinoline derivative, it serves as a potential building block in medicinal chemistry and materials science, where precise structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. It provides direct insight into the carbon framework, revealing the number of unique carbon environments and offering clues about their electronic surroundings.

This guide provides an in-depth analysis of the predicted ¹³C NMR spectrum of this compound. It is designed for researchers and drug development professionals, offering a foundational understanding of the spectral features based on established principles of substituent effects. Furthermore, this document outlines a comprehensive, field-proven protocol for the experimental acquisition of high-quality ¹³C NMR data for this and structurally related compounds.

Part 1: Predicting ¹³C NMR Chemical Shifts in Substituted Quinolines

The ¹³C chemical shift of any carbon atom in a molecule is highly sensitive to its local electronic environment. In aromatic systems like quinoline, the position of a carbon signal is primarily governed by the aromatic ring current and the electronic influence of heteroatoms and substituents. To predict the spectrum of this compound, we begin with the known assignments for the parent quinoline molecule and then systematically apply the anticipated effects of the chloro and methyl substituents.

The Parent System: Quinoline

The ¹³C NMR spectrum of quinoline serves as our baseline. The nitrogen atom significantly influences the chemical shifts, particularly in the pyridine ring (carbons C2, C3, C4, C8a), by withdrawing electron density. The carbons of the benzene ring (C4a, C5, C6, C7, C8) generally appear in a more typical aromatic region.

Substituent Chemical Shift (SCS) Effects

Substituent effects on ¹³C chemical shifts are well-documented and can be broadly categorized as inductive or resonance effects.[1] These effects are position-dependent:

-

Chlorine (-Cl) at C4: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a significant downfield shift (deshielding) at the directly attached carbon (ipso-carbon, C4). It also exerts a moderate electron-donating effect through resonance, which primarily influences the ortho (C3, C4a) and para (C2, C5) positions, typically causing an upfield shift (shielding). However, the strong inductive effect at the ipso position is dominant.

-

Methyl (-CH₃) Groups at C6 and C8: Methyl groups are weakly electron-donating through both induction and hyperconjugation. This results in a noticeable upfield shift (shielding) at the ipso-carbons (C6, C8) and the ortho and para positions relative to them. For C6, this would primarily affect C5, C7, and C8. For C8, this would affect C7 and C8a. Steric compression (gamma-gauche effect) can also cause shielding at nearby carbons.

Part 2: Predicted Peak Assignments for this compound

By synthesizing the baseline shifts of quinoline with the expected substituent effects, a complete assignment for this compound can be predicted. The structure with IUPAC numbering is shown below:

Figure 1: Structure and IUPAC numbering of this compound.

The predicted chemical shifts and their justifications are summarized in the table below. These predictions are derived from additive models and analysis of related compounds.[2][3][4]

Table 1: Predicted ¹³C NMR Peak Assignments for this compound

| Carbon No. | Predicted δ (ppm) | Multiplicity (DEPT) | Justification |

| C2 | 150 - 152 | CH | Located para to the nitrogen's influence and ortho to the C4-Cl. Expected to be downfield, typical for the α-carbon to the nitrogen in quinolines. |

| C3 | 122 - 124 | CH | Shielded by the resonance effect of the chlorine atom at the ortho position. |

| C4 | 143 - 145 | C | Significantly deshielded due to the strong inductive effect of the directly attached electronegative chlorine atom.[5] |

| C4a | 147 - 149 | C | A quaternary carbon at the ring junction. Its position is influenced by the adjacent nitrogen and the C4-Cl group. |

| C5 | 125 - 127 | CH | Influenced by the para C8-methyl and ortho C6-methyl groups, leading to moderate shielding. |

| C6 | 135 - 137 | C | Deshielded due to the ipso-effect of the methyl group, but less so than a protonated carbon. |

| C7 | 128 - 130 | CH | Positioned ortho to both methyl groups, leading to a complex interplay of electronic and potential steric effects. |

| C8 | 136 - 138 | C | Deshielded by the ipso-effect of its own methyl group and influenced by the peri-interaction with the nitrogen. |

| C8a | 148 - 150 | C | Quaternary carbon at the ring junction, adjacent to the nitrogen. Expected to be significantly downfield. |

| 6-CH₃ | 18 - 20 | CH₃ | Typical chemical shift for an aromatic methyl group. |

| 8-CH₃ | 22 - 25 | CH₃ | May be slightly downfield compared to the 6-CH₃ due to steric interaction with the peri C1-N atom. |

Part 3: Experimental Protocol for Data Acquisition and Processing

To experimentally verify the predicted assignments, a robust and standardized protocol is essential. The following steps describe a self-validating workflow for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation

-

Mass Determination: Accurately weigh 15-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

-

Filtration & Transfer: To avoid signal broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Instrument Setup & Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Standard ¹³C Experiment Parameters:

-

Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): ~1.0–1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the proper relaxation of all carbons, especially quaternary carbons, ensuring more reliable signal intensities.[9]

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.[10]

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[11]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Standard workflow for NMR analysis.

Conclusion

The structural elucidation of novel or modified organic compounds is a critical step in scientific research and development. This guide provides a robust theoretical framework for predicting the ¹³C NMR spectrum of this compound based on fundamental principles of substituent effects in heteroaromatic systems. The detailed experimental protocol offers a reliable, step-by-step method for obtaining high-quality empirical data for verification. By combining theoretical prediction with rigorous experimental practice, researchers can confidently determine and verify molecular structures, accelerating the pace of innovation.

References

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- SpectraBase. (n.d.). Quinoline.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2020). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 85(10), 6443–6450.

- ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem.

- NIH. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.

- University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- ResearchGate. (n.d.). Plot of experimental versus calculated 13 C NMR chemical shifts.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and....

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- Gazzetta Chimica Italiana. (1977). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.

- The Organic Chemistry Tutor. (2021, February 10). 31a: Predicting C-NMR spectra from molecular structure [Video]. YouTube.

- ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- MDPI. (2024). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one.

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

- NIH. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

Mass spectrometry fragmentation pattern of 4-Chloro-6,8-dimethylquinoline

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Chloro-6,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for this compound. As a substituted quinoline, this molecule represents a structural scaffold of significant interest in medicinal chemistry and drug development. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control. This document, intended for researchers and scientists in the pharmaceutical and chemical analysis fields, elucidates the characteristic fragmentation behavior by examining the influence of the quinoline core, the chloro substituent, and the dual methyl groups. We will detail the primary cleavage events, including the loss of chlorine and methyl radicals, benzylic hydrogen loss, and subsequent quinoline ring fissions. The proposed mechanisms are grounded in established mass spectrometry principles and supported by literature on analogous structures. This guide includes a standardized experimental protocol for data acquisition, a predictive table of major fragment ions, and detailed mechanistic diagrams to provide a robust framework for the structural elucidation of this compound and its derivatives.

Introduction: The Imperative of Structural Elucidation

In the landscape of modern drug development, the precise characterization of molecular structures is a foundational requirement. Substituted quinolines are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents, valued for their diverse pharmacological activities. This compound is a representative of this class, serving as a potential building block or lead compound. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose. EI is a "hard" ionization method that imparts significant energy into the analyte, inducing reproducible and structurally informative fragmentation.[1] The resulting mass spectrum serves as a molecular "fingerprint," where each fragment ion provides a clue to the original structure.

This guide serves as a Senior Application Scientist's perspective on predicting and interpreting the EI-MS fragmentation of this compound. We will move beyond simple spectral interpretation to explain the causal chemical principles driving the fragmentation, thereby empowering researchers to confidently identify this analyte and anticipate the behavior of related structures.

The Analyte: this compound

Before delving into its fragmentation, it is essential to define the analyte's key properties.

-

Structure:

-

Molecular Formula: C₁₁H₁₀ClN

-

Molecular Weight:

-

For ³⁵Cl isotope: 191.05 g/mol

-

For ³⁷Cl isotope: 193.05 g/mol

-

-

Key Structural Features:

-

Aromatic Quinoline Core: A stable, bicyclic aromatic system that influences the stability of the molecular ion and subsequent fragments.[2]

-

Chloro Substituent: An electronegative halogen attached to the aromatic ring. Its loss is a common and diagnostic fragmentation pathway. The natural isotopic abundance of chlorine (~3:1 for ³⁵Cl:³⁷Cl) provides a distinct signature for all chlorine-containing fragments.

-

Dimethyl Groups: Two methyl groups on the benzene portion of the quinoline ring. These alkyl groups are susceptible to benzylic cleavage (loss of H•) and loss of the entire methyl radical (CH₃•).[3][4]

-

Experimental Protocol: A Framework for Acquiring the Mass Spectrum

To ensure the generation of a high-quality, reproducible mass spectrum, a standardized methodology is critical. The following protocol outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common setup for analyzing semi-volatile aromatic compounds.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to approximately 10 µg/mL.

-

Gas Chromatography (GC) Conditions:

-

Injection: 1 µL of the working solution is injected in splitless mode to maximize sensitivity.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra and populate spectral libraries.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Experimental Workflow Diagram

Caption: Proposed EI fragmentation pathways for this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features are a strong molecular ion peak at m/z 191/193 with the characteristic 3:1 chlorine isotopic ratio, and a prominent fragment at m/z 156 corresponding to the loss of the chlorine radical. Further significant fragments arising from the loss of hydrogen and methyl radicals from the alkyl substituents, followed by the characteristic elimination of HCN from the quinoline nucleus, provide a robust and unique fragmentation pattern. This detailed analysis serves as a predictive guide for scientists, enabling confident identification and structural confirmation of this compound in complex analytical scenarios, thereby supporting its potential role in drug discovery and chemical synthesis.

References

- Dé-cout, J. L. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry.

- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1495.

- Lépine, F., Déziel, E., & Milot, S. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and a lung tissue. Analytical and Bioanalytical Chemistry.

- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. ResearchGate.

- Taylor, G. W., et al. (1981). Rapid identification of 4-hydroxy-2-alkylquinolines produced by Pseudomonas aeruginosa using gas chromatography-electron-capture mass spectrometry. Semantic Scholar.

- Pothier, J., et al. (2013). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 27(13), 1451-1458.

- Al-Sheikh, A. M., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 316-318, 145-153.

- Deng, Y., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

- NIST. (n.d.). 4-Chloroquinoline. NIST WebBook, SRD 69.

- Tillett, J. G. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104.

- NIST. (n.d.). 4-Chloroquinoline. NIST WebBook, SRD 69.

- NIST. (n.d.). 4-Chloroquinoline Mass Spectrum. NIST WebBook, SRD 69.

- ResearchGate. (n.d.). The structures of the substituted quinolines. Scientific Diagram.

- Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 820.

- OCEM. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube.

- Kádas, J., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(1), e4671.

- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.

- SpectraBase. (n.d.). This compound.

- Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.

- NIST. (n.d.). Quinoline, 6,8-dimethyl-. NIST WebBook, SRD 69.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.

Sources

An In-depth Technical Guide to the FTIR Analysis of 4-Chloro-6,8-dimethylquinoline

This guide provides a comprehensive analysis of the functional groups present in 4-Chloro-6,8-dimethylquinoline using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this quinoline derivative.

Introduction: The Role of FTIR in Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer produces a unique spectral fingerprint that corresponds to the vibrational frequencies of the bonds within the molecule.[2][3] This makes it an invaluable tool in synthetic chemistry, materials science, and pharmaceutical development for confirming molecular structures and identifying unknown compounds.[2]

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[4][5] The specific functional groups and their positions on the quinoline ring system are critical to their pharmacological activity. Therefore, a thorough structural characterization is paramount. This guide focuses on this compound, a substituted quinoline, to illustrate the application of FTIR in elucidating its key structural features.

Molecular Structure and Key Functional Groups

To effectively interpret the FTIR spectrum, it is essential to first understand the molecular structure of this compound and identify the functional groups that will exhibit characteristic vibrational absorptions.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The primary functional groups to be identified in the FTIR spectrum of this compound are:

-

Aromatic C-H bonds: Present on the quinoline ring system.

-

Alkyl C-H bonds: From the two methyl groups at positions 6 and 8.

-

Aromatic C=C and C=N bonds: Constituting the heterocyclic quinoline ring.

-

C-Cl bond: The chloro substituent at position 4.

Experimental Protocol: Acquiring the FTIR Spectrum

A robust and reproducible experimental protocol is fundamental to obtaining a high-quality FTIR spectrum.

Step 1: Sample Preparation

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements and speed.[6]

-

Ensure Cleanliness: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination from previous samples.

-

Background Spectrum: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.

Step 2: Data Acquisition

-

Instrument Parameters: Set the appropriate parameters on the FTIR spectrometer. Typical settings for a routine analysis would be:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

-

-

Collect Spectrum: Initiate the scan to collect the sample spectrum. The instrument's software will automatically perform the Fourier transform and the background subtraction.

-

Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). For analytical purposes, the absorbance format is generally preferred.

Sources

- 1. azooptics.com [azooptics.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Prospective X-ray Crystal Structure of 4-Chloro-6,8-dimethylquinoline

This guide provides a comprehensive, in-depth technical overview of the anticipated X-ray crystal structure of 4-Chloro-6,8-dimethylquinoline. While a definitive crystal structure for this specific molecule is not yet publicly available, this document leverages established principles of organic synthesis, crystallization, and X-ray crystallography, drawing parallels from closely related quinoline derivatives to project a robust experimental and analytical framework. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged with quinoline-based scaffolds.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are fundamental heterocyclic compounds that form the core of a multitude of biologically active molecules. Their "privileged structure" status in medicinal chemistry stems from their role in numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various anticancer, antibacterial, antifungal, and anti-inflammatory drugs. The specific substitution pattern of a quinoline ring significantly influences its physicochemical properties and biological activity. The title compound, this compound, with its chloro- and dimethyl-substituents, presents an intriguing target for structural elucidation to understand its potential for molecular interactions and further functionalization.

Synthesis and Crystallization: A Projected Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for similar quinoline derivatives. The following protocol outlines a prospective synthesis and crystallization workflow.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process, likely commencing with a suitable aniline precursor. A common and effective method for quinoline ring formation is the Combes quinoline synthesis or a similar cyclization reaction.

Experimental Protocol:

-

Step 1: Synthesis of 6,8-dimethylquinolin-4-ol:

-

React 2,4-dimethylaniline with diethyl malonate in a high-boiling point solvent such as diphenyl ether.

-

Heat the reaction mixture to a high temperature (typically >250 °C) to facilitate the condensation and subsequent cyclization.

-

Upon cooling, the product, 6,8-dimethylquinolin-4-ol, will precipitate and can be collected by filtration.

-

-

Step 2: Chlorination to Yield this compound:

-

Treat the synthesized 6,8-dimethylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

-

The reaction is typically performed at reflux to ensure complete conversion.

-

After the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated.

-

Purification can be achieved by column chromatography on silica gel.

-

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A systematic approach to crystallization, exploring various solvents and techniques, is crucial.

Experimental Protocol:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine the optimal solvent system for dissolution and slow precipitation.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[2]

-

X-ray Diffraction Analysis: A Methodological Blueprint

The following section details the anticipated methodology for the single-crystal X-ray diffraction analysis of this compound.

Data Collection

A suitable single crystal will be mounted on a goniometer and subjected to X-ray diffraction.

Experimental Protocol:

-

Crystal Mounting: A well-formed, defect-free single crystal of appropriate dimensions (typically 0.1-0.3 mm) will be selected under a microscope and mounted on a cryoloop.

-

Data Collection:

-

The crystal will be placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data will be collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A complete dataset will be collected by rotating the crystal through a series of frames.

-

Structure Solution and Refinement

The collected diffraction data will be processed to determine the crystal structure.

Experimental Protocol:

-

Data Reduction: The raw diffraction images will be processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution: The structure will be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions.

-

Structure Refinement: The initial model will be refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters will be refined for all non-hydrogen atoms. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

Diagram of X-ray Crystallography Workflow:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Data

Based on the structures of analogous compounds like 4-Chloro-2,5-dimethylquinoline, several key structural features and crystallographic parameters can be predicted for this compound.[3][4]

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound, drawing parallels from the known structure of 4-Chloro-2,5-dimethylquinoline.[3][4]

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~13.0 |

| c (Å) | ~10.5 |

| β (°) | ~100 |

| Volume (ų) | ~940 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.35 |

| R-factor | < 0.05 |

Expected Molecular Geometry and Intermolecular Interactions

The quinoline ring system is expected to be essentially planar. The chlorine atom at the 4-position and the methyl groups at the 6- and 8-positions will influence the electronic distribution and steric profile of the molecule.

Intermolecular interactions are likely to play a significant role in the crystal packing. Potential interactions include:

-

π-π Stacking: The planar quinoline rings may stack on top of each other, with centroid-to-centroid distances in the range of 3.5-3.8 Å.[3][4]

-

C-H···π Interactions: Hydrogen atoms from the methyl groups or the quinoline ring may interact with the π-system of adjacent molecules.

-

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

Spectroscopic Analysis Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern.

-

Mass Spectrometry (MS): The molecular weight of the compound will be confirmed by mass spectrometry, and the isotopic pattern of the chlorine atom will be observable.

-

Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for the aromatic C-H, C=C, C=N, and C-Cl bonds will be identified.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded pathway for the synthesis, crystallization, and X-ray crystal structure determination of this compound. By leveraging established methodologies from related quinoline derivatives, this document provides a robust framework for researchers to approach the structural elucidation of this novel compound. The determination of its precise three-dimensional structure will be invaluable for understanding its chemical reactivity, potential biological activity, and for guiding the design of new functional molecules.

References

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- NIH. 4-Chloro-2,5-dimethylquinoline.

- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- SpectraBase. This compound.

- ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram.

- ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline.

- Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.

- PubChemLite. This compound (C11H10ClN).

- NIH. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- MDPI. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 3. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-6,8-dimethylquinoline: A Framework for Drug Discovery

Abstract

This technical guide presents a comprehensive computational framework for characterizing 4-Chloro-6,8-dimethylquinoline, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool.[1] This document outlines a robust, self-validating protocol for determining the molecule's structural, electronic, spectroscopic, and reactivity properties. By explaining the causality behind methodological choices, this guide serves researchers, scientists, and drug development professionals in leveraging computational chemistry to accelerate the discovery pipeline, offering insights into molecular stability, reactivity, and potential biomolecular interactions before committing to costly and time-consuming synthesis.

Scientific Rationale and Strategic Importance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The specific functionalization of this compound—with a chloro group at a key reactive position and methyl groups influencing steric and electronic properties—suggests its potential as a versatile synthetic intermediate or a lead compound.

Quantum chemical calculations offer an indispensable in silico laboratory to probe the intrinsic properties of such a molecule.[1] By modeling its behavior at the electronic level, we can predict its three-dimensional structure, understand its chemical stability, identify sites susceptible to metabolic attack or synthetic modification, and anticipate its spectroscopic signatures for future empirical validation.[2][4] This computational pre-screening is a cornerstone of modern rational drug design, enabling a data-driven approach to prioritizing candidates and optimizing molecular properties for enhanced efficacy and safety.[5][6]

Computational Methodology: A Validated Protocol

The following protocol is designed to provide a thorough and reliable quantum chemical characterization of this compound. The choice of methods and basis sets is grounded in established best practices for organic, halogenated heterocyclic systems.[7][8][9]

Selection of Theoretical Model: The DFT/B3LYP/6-311++G(d,p) Approach

For this investigation, the Density Functional Theory (DFT) approach is recommended. DFT provides an excellent balance of computational cost and accuracy for molecules of this size.[10]

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry.[10] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with heteroatoms and π-conjugation, like quinoline.[8] Its widespread use provides a wealth of benchmark data for comparison.

-

Basis Set - 6-311++G(d,p): This choice represents a robust and flexible basis set for this specific molecule.[11]

-

6-311G: A triple-split valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation of the electron distribution involved in chemical bonding compared to smaller double-zeta sets.[11][12]

-

++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing regions of space far from the nucleus and are critical for molecules with lone pairs and for accurately calculating properties like electron affinity and non-covalent interactions.[11][13]

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is indispensable for correctly modeling bond angles and the asymmetric electron distribution caused by electronegative atoms like chlorine and nitrogen.[11][12][13]

-

This combination, B3LYP/6-311++G(d,p), is a well-validated level of theory for geometric, electronic, and spectroscopic property prediction of similar organic molecules.[7][9]

The Computational Workflow

The computational investigation follows a logical, multi-step process where the output of each step serves as a validated input for the next. This ensures the scientific integrity of the final results.

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Experimental Protocols

These protocols are described in the context of the Gaussian 16 software package, a widely used platform for quantum chemical calculations.[14][15][16][17]

-

Structure Input: Build the 3D structure of this compound using a molecular editor like GaussView. Ensure correct atom types and initial bond connectivity.

-

Input File Creation: Create a Gaussian input file (.gjf or .com).

-

Route Section (# line): Specify #p B3LYP/6-311++G(d,p) Opt Freq.

-

Opt: This keyword requests a geometry optimization to find the lowest energy structure.

-

Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is a critical self-validation step . A true minimum energy structure will have zero imaginary frequencies.

-

-

Molecule Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

-

-

Execution: Submit the calculation to the computational server.[15]

-

Validation: Upon completion, open the output file (.log or .out). Verify that the optimization converged and confirm there are "0 imaginary frequencies" . This validates the structure as a true stationary point on the potential energy surface.

-

Input File: Using the optimized coordinates from Protocol 1, create a new input file.

-

Route Section: Specify #p B3LYP/6-311++G(d,p) Pop=NBO MEP.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is invaluable for studying charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions.[18][19][20][21]

-

MEP: Calculates the Molecular Electrostatic Potential, which will be mapped onto the electron density surface to visualize charge-rich and charge-poor regions.[22][23]

-

-

Execution and Analysis: Run the calculation. The output file will contain:

-

Input File: Use the optimized geometry.

-

Route Section: Specify #p B3LYP/6-311++G(d,p) NMR=GIAO.

-

NMR=GIAO: Requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital method, which is a reliable standard for predicting chemical shifts.[24]

-

-

Execution and Referencing: Run the calculation. The output provides absolute shielding values. To convert these to chemical shifts (δ), they must be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory:

-

δsample = σTMS - σsample

-

Predicted Molecular Properties and Data Interpretation

Optimized Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be tabulated. These values provide the foundational structure for all subsequent property calculations.

Table 1: Predicted Key Structural Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) | Notes |

|---|---|---|

| C4-Cl Bond Length | Value | Expected to be a key reactive site. |

| C6-CH₃ Bond Length | Value | |

| C8-CH₃ Bond Length | Value | |

| N1-C2 Bond Length | Value | Reflects the aromatic character. |

| C4-C9-N1 Angle | Value | Describes the geometry of the heterocyclic ring. |

| Dihedral Angle (Ring) | Value | Should be near 0°, indicating planarity. |

Note: Placeholder "Value" would be replaced with actual output data from the calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier orbitals that govern chemical reactivity.[4] Their energies and spatial distribution are critical for understanding the molecule's electronic behavior and its potential interactions with biological targets.[5][6][25]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[25][26]

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Value | Electron-donating ability |

| LUMO Energy | ELUMO | - | Value | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Value | Chemical stability/reactivity |

| Ionization Potential | I | -EHOMO | Value | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Value | Energy released when adding an electron |

| Chemical Hardness | η | (I - A) / 2 | Value | Resistance to charge transfer |

| Electrophilicity Index | ω | (I+A)² / (8η) | Value | Propensity to accept electrons |

Note: Placeholder "Value" would be replaced with actual output data from the calculation.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecular surface.[22][23][27][28] This map is invaluable for identifying intermolecular interaction sites.[29]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack and favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). The nitrogen lone pair is an expected negative site.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. The hydrogen atoms of the methyl groups are expected to be positive sites.

-

Green Regions: Indicate neutral potential.

Caption: Interpretation guide for MEP surface colors.

Predicted Spectroscopic Data

The computational prediction of spectra is a powerful tool for structure verification.[24][30][31][32]

-

Vibrational (IR/Raman) Spectrum: The frequency calculation provides the wavenumbers and intensities of vibrational modes. Key predicted peaks, such as C-Cl stretch, C=N stretch, aromatic C-H stretch, and CH₃ rock/stretch, can be compared with future experimental data to confirm the molecular structure.

-

NMR Spectrum: The predicted ¹H and ¹³C chemical shifts provide a theoretical fingerprint of the molecule. Comparing the predicted spectrum with an experimental one is one of the most rigorous methods for structural elucidation.[24][30][33]

Conclusion and Future Outlook

This guide details a robust and scientifically sound computational protocol for the comprehensive characterization of this compound. By employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, researchers can gain deep insights into the molecule's geometry, electronic structure, stability, and reactivity before its synthesis. The generated data—including optimized coordinates, HOMO-LUMO energies, MEP maps, and predicted spectra—serve as a critical foundation for any drug discovery program. These theoretical results can guide synthetic strategy, predict potential sites of metabolism, and inform the design of derivatives with improved pharmacological profiles, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

- Conceptual Density Functional Theory. ChemTools 0.0 documentation.

- Conceptual density functional theory based electronic structure principles. Chemical Science (RSC Publishing).

- Gaussian 16 User Guide. Scribd.

- The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. MDPI.

- Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium.

- Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica.

- Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics.

- Natural Bond Orbitals (NBO) in Organic Chemistry. Blogspot.

- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.

- Gaussian 16 user manual pdf. University of Utah.

- Molecular Electrostatic Potential (MEP). University of Regensburg.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

- Basis Sets Used in Molecular Orbital Calculations. University of Missouri–St. Louis.

- How to interpret a map of electrostatic potential (MEP)?. ResearchGate.

- Natural Bond Orbital Analysis. CD ComputaBio.

- Quantum Chemistry and Quinolines. ResearchGate.

- ManualsG16. Aptech.

- What are "Natural Atomic Orbitals" (NAOs)?. NBO Theory.

- Natural bond orbital. Wikipedia.

- Natural Bond Orbital (NBO) Analysis. University of Regensburg.

- Molecular electrostatic potential (MEP) maps of structures I and II.... ResearchGate.

- The model trained on 1 H NMR spectra's ability to predict the correct.... ResearchGate.

- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications.

- Machine learning in computational NMR-aided structural elucidation. Frontiers.

- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.

- Electrostatic potential maps. Beautiful Atoms.

- Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

- Gaussian 16 Users Reference. Gaussian.com.

- Gaussian Documentation. Gaussian.com.

- Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.

- Basis set (chemistry). Wikipedia.

- Two-component relativistic density-functional calculations of the dimers of the halogens from bromine through element 117 using effective core potential and all-electron methods. The Journal of Chemical Physics.

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.

- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central.

- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.

- The molecular properties of the halogen pseudohalides studied by both ab initio and DFT methods. ResearchGate.

- 7.5. Choice of Basis Set. ORCA Manual.

- Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Journal of Pharmaceutical Sciences.

- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.

- Density functional theory. PubMed Central.

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. assets.website-files.com [assets.website-files.com]

- 16. gaussian.com [gaussian.com]

- 17. gaussian.com [gaussian.com]

- 18. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 19. Natural Bond Orbital Analysis - CD ComputaBio [computabio.com]

- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 21. NBO [cup.uni-muenchen.de]

- 22. MEP [cup.uni-muenchen.de]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biomedres.us [biomedres.us]

- 27. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 28. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]